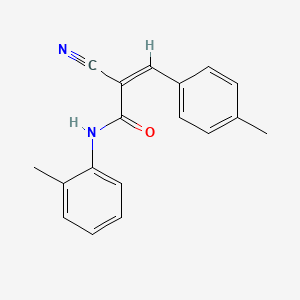
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide, also known as TAT2, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in inhibiting the growth of cancer cells and has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide involves the inhibition of the protein kinase CK2. CK2 is a serine-threonine kinase that is involved in numerous cellular processes, including cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-cancer effects. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply to grow and spread. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is its specificity for CK2, which reduces the potential for off-target effects. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other treatments. However, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects and potential uses. In addition, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of research is the combination of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide with other anti-cancer treatments, such as chemotherapy or radiation therapy. In addition, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide may have potential uses in other diseases, such as inflammation or neurodegenerative disorders. Further research is needed to fully understand the potential of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide in these areas.
In conclusion, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide is a small molecule inhibitor that has shown promise in inhibiting the growth of cancer cells. Its specificity for CK2 and anti-cancer effects make it a promising candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide have been discussed in this paper.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2-methylbenzaldehyde and 4-methylbenzaldehyde with malononitrile to form the corresponding cyanoacetates. These cyanoacetates are then reacted with 2-methyl-4-nitroaniline to form the corresponding nitropropenes. The nitropropenes are then reduced to the corresponding amines, which are finally reacted with acryloyl chloride to form (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer cells. (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-7-9-15(10-8-13)11-16(12-19)18(21)20-17-6-4-3-5-14(17)2/h3-11H,1-2H3,(H,20,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMHQFECBYZGO-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(2-methylphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2938476.png)
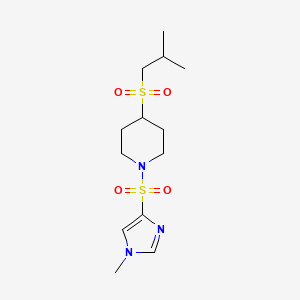
![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2938480.png)
![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
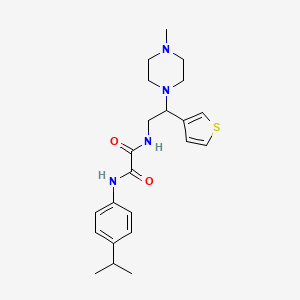
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)
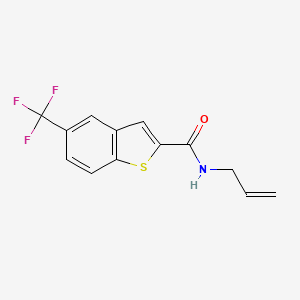
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
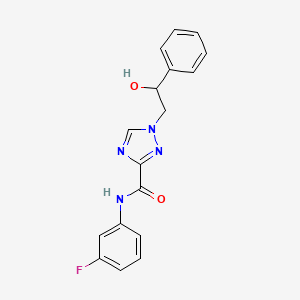
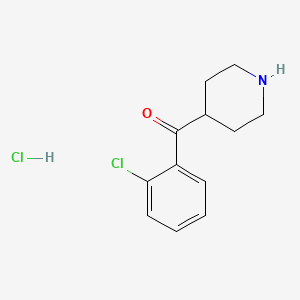
![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)